3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one
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Description
Molecular Structure Analysis
The molecular structure of DPI is complex, involving multiple functional groups. It includes a 2H-indol-2-one core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Attached to this core is a phenyl group (a benzene ring), and a 2,2-dimethylpropanoyl group linked via an oxyimino group.Scientific Research Applications
Hepatic Protection
Indole-3-Carbinol (I3C) and its derivatives demonstrate protective effects against chronic liver diseases, including viral hepatitis and hepatocellular carcinoma. These compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to hepatitis viral replication and the metabolism of hepatotoxic substances, thus offering potential for hepatic protection (Si-Qi Wang et al., 2016).
Chemopreventive Properties
I3C and diindolylmethane (DIM), found in cruciferous vegetables, have shown exceptional anti-cancer effects against hormone-responsive cancers. Novel analogs of I3C have been designed to enhance efficacy and oral bioavailability, leading to several patent applications for the treatment and prevention of various cancers (A. Acharya et al., 2010).
Antioxidant and Anticarcinogenic Effects
Glucosinolates, which include thioglucosides with indole structures, have been recognized for their antioxidant, antimutagenic, and anticarcinogenic properties. These compounds convert into various degradation products that possess diverse biological activities, underscoring their potential in therapeutic applications (A. Vig et al., 2009).
Properties
IUPAC Name |
[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,3)18(23)24-20-16-14-11-7-8-12-15(14)21(17(16)22)13-9-5-4-6-10-13/h4-12H,1-3H3/b20-16+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRVDLWNFSQTTE-CAPFRKAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)O/N=C/1\C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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